
(2S)-1-(4-Butylphenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(4-Butylphenyl)-2-chloropropan-1-one: is an organic compound characterized by the presence of a butyl group attached to a phenyl ring, a chlorine atom on the second carbon of the propanone chain, and a specific stereochemistry denoted by the (2S) configuration. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Butylphenyl)-2-chloropropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-butylbenzene and 2-chloropropanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification methods is common to meet the demands of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-(4-Butylphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl, amino, or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(4-Butylphenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2S)-1-(4-Butylphenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-3-(4-tert-butylphenyl)-2-methylpropanal: Another compound with a similar butylphenyl structure but different functional groups and stereochemistry.
(2S)-1-(4-Butylphenyl)-2-chloropropan-1-ol: A related compound with a hydroxyl group instead of a ketone.
Uniqueness
(2S)-1-(4-Butylphenyl)-2-chloropropan-1-one is unique due to its specific stereochemistry and the presence of both a butyl group and a chlorine atom, which confer distinct reactivity and properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
404354-73-0 |
|---|---|
Molekularformel |
C13H17ClO |
Molekulargewicht |
224.72 g/mol |
IUPAC-Name |
(2S)-1-(4-butylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C13H17ClO/c1-3-4-5-11-6-8-12(9-7-11)13(15)10(2)14/h6-10H,3-5H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
QUXCQUSTHZININ-JTQLQIEISA-N |
Isomerische SMILES |
CCCCC1=CC=C(C=C1)C(=O)[C@H](C)Cl |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C(=O)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)-](/img/structure/B14256852.png)
![1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene](/img/structure/B14256853.png)
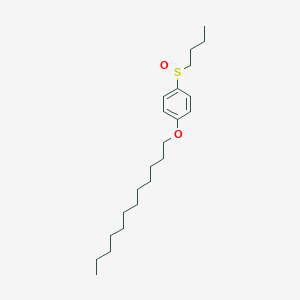
![1,2-Benzenediol, 4,4'-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis-](/img/structure/B14256859.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclopentyl-2-pyridylamine](/img/structure/B14256861.png)
![Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14256864.png)
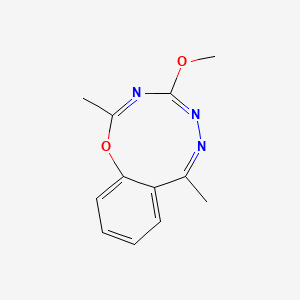
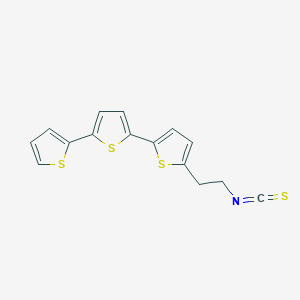
![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)
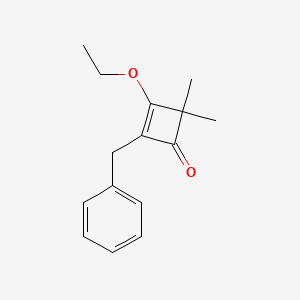
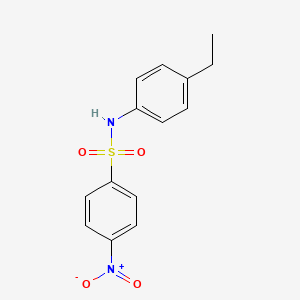


![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)
